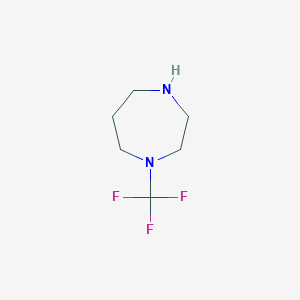
1-(Trifluoromethyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-1,4-diazepane is an organic compound characterized by the presence of a trifluoromethyl group attached to a diazepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1,4-diazepane typically involves the introduction of the trifluoromethyl group into the diazepane ring. One common method is the reaction of diazepane with trifluoromethylating agents under controlled conditions. For example, the use of trifluoromethyl iodide in the presence of a base can facilitate the substitution reaction to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized diazepane derivatives .
科学研究应用
1-(Trifluoromethyl)-1,4-diazepane has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 1-(Trifluoromethyl)-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and enzymes .
相似化合物的比较
Trifluoromethane: A simple trifluoromethyl compound used in various industrial applications.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone: A more complex fluorinated compound used in organic synthesis.
Uniqueness: 1-(Trifluoromethyl)-1,4-diazepane stands out due to its unique combination of a diazepane ring and a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .
属性
分子式 |
C6H11F3N2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)-1,4-diazepane |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-4-1-2-10-3-5-11/h10H,1-5H2 |
InChI 键 |
DYMVMMYIRKOZRT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



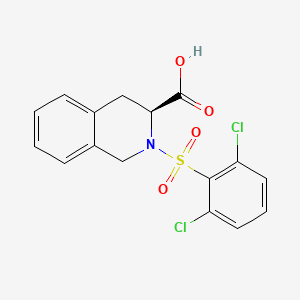
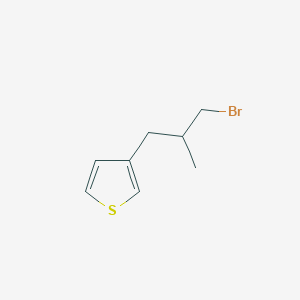
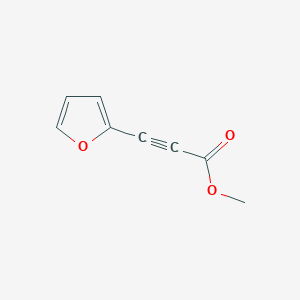
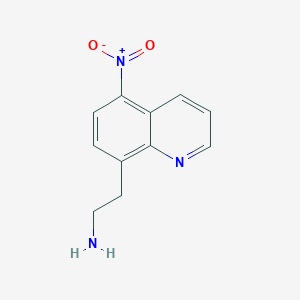
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
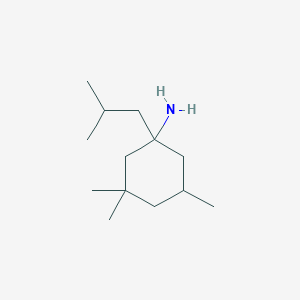
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
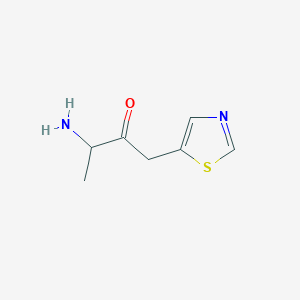
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
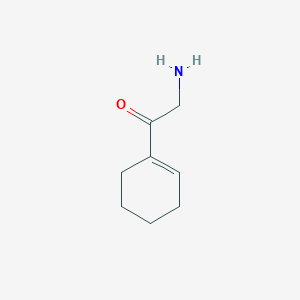
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
